3,8-Bis((trimethylsilyl)ethynyl)-1,10-phenanthroline

Description

Molecular Architecture and Bonding Patterns

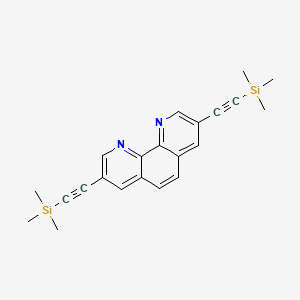

The molecular architecture of this compound is fundamentally based on the rigid, planar 1,10-phenanthroline core with two symmetrical organosilicon substituents. The phenanthroline backbone maintains its characteristic bicyclic aromatic system consisting of two pyridine rings fused to a central benzene ring, preserving the essential nitrogen donor sites at positions 1 and 10. This structural arrangement ensures that the chelating capability of the original phenanthroline system remains intact while introducing new electronic and steric properties through the ethynyl-trimethylsilyl substituents.

The ethynyl linkages at positions 3 and 8 introduce triple bond character that significantly influences the electronic distribution within the molecule. These alkyne functionalities create extended conjugation pathways that can interact with the aromatic phenanthroline system, potentially affecting the electron density at the nitrogen donor sites. The linear geometry of the ethynyl groups positions the trimethylsilyl substituents in a manner that provides steric protection while maintaining accessibility for potential chemical transformations or coordination interactions.

Spectroscopic characterization through nuclear magnetic resonance has provided detailed insights into the bonding patterns within this compound. The proton nuclear magnetic resonance spectrum reveals characteristic signals at approximately 0.1 parts per million for the eighteen protons of the trimethylsilyl groups, confirming the symmetrical nature of the substitution pattern. The aromatic region displays distinct multiplets corresponding to the phenanthroline core protons, with chemical shifts that reflect the electronic influence of the ethynyl substituents on the aromatic system.

The carbon nuclear magnetic resonance data further elucidates the bonding characteristics, particularly the alkyne carbon signals that appear in the expected chemical shift range for triple bonds conjugated with aromatic systems. The trimethylsilyl carbon atoms exhibit the characteristic upfield shift associated with silicon-carbon bonding, providing additional confirmation of the structural integrity of these protecting groups.

International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3,8-bis[(trimethylsilyl)ethynyl]-1,10-phenanthroline, which precisely describes the substitution pattern and functional group composition. This nomenclature follows the established conventions for phenanthroline derivatives by indicating the positions of substitution (3 and 8) and the complete description of the substituent groups. The term "bis" indicates the presence of two identical substituent groups, while the bracketed expression [(trimethylsilyl)ethynyl] specifies the exact nature of each substituent.

Alternative chemical designations found in the literature include several variations that maintain the essential structural information while adopting different formatting conventions. Some sources refer to the compound as 3,8-bis[2-(trimethylsilyl)ethynyl]-1,10-phenanthroline, which explicitly indicates the position of the trimethylsilyl group on the ethynyl chain. Another designation, trimethyl-[2-[8-(2-trimethylsilylethynyl)-1,10-phenanthrolin-3-yl]ethynyl]silane, provides a comprehensive description that emphasizes the symmetrical nature of the substitution pattern.

The Chemical Abstracts Service registry number 320573-10-2 serves as the definitive identifier for this compound in chemical databases and regulatory documentation. This numerical designation ensures unambiguous identification regardless of naming variations or language differences. The molecular descriptor language number 32643321 provides additional database cross-referencing capability for computational chemistry applications and structure-based searching.

International chemical suppliers and research institutions have adopted various commercial designations that maintain scientific accuracy while facilitating practical usage. These include descriptive names that emphasize the compound's role as a phenanthroline derivative with organosilicon functionalization, reflecting its applications in coordination chemistry and materials science research.

Comparative Structural Analysis with Parent 1,10-Phenanthroline Derivatives

The structural modifications introduced by the trimethylsilyl-ethynyl substituents create significant differences from the parent 1,10-phenanthroline system and other common derivatives. Parent 1,10-phenanthroline exhibits a molecular weight of 180.21 grams per mole with the molecular formula C12H8N2, representing a substantially smaller and less complex structure. The introduction of the organosilicon substituents more than doubles the molecular weight while introducing new chemical functionalities that alter both the physical properties and coordination behavior.

Comparative analysis with simpler phenanthroline derivatives reveals the unique position of this compound within this chemical family. For instance, 5,6-dimethyl-1,10-phenanthroline represents a more modest modification with only methyl substituents, resulting in a molecular formula of C14H12N2 and maintaining the basic electronic properties of the parent system. The nitrogen-nitrogen distance in 5,6-dimethyl-1,10-phenanthroline is reported as 2.719 angstroms, which provides a reference point for understanding how the 3,8-substitution pattern might affect the chelating geometry.

Table 1: Comparative Structural Parameters of Phenanthroline Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern | Key Structural Features |

|---|---|---|---|---|

| 1,10-Phenanthroline | C12H8N2 | 180.21 | None | Planar aromatic system, chelating N atoms |

| 5,6-Dimethyl-1,10-phenanthroline | C14H12N2 | 196.26 | 5,6-dimethyl | Modified electronic properties, preserved chelation |

| 3,8-Diethynyl-1,10-phenanthroline | C16H8N2 | 228.25 | 3,8-diethynyl | Extended conjugation, terminal alkynes |

| This compound | C22H24N2Si2 | 372.61 | 3,8-bis(trimethylsilyl-ethynyl) | Protected alkynes, enhanced solubility |

The electronic properties of this compound differ significantly from those of the parent compound due to the electron-donating nature of the trimethylsilyl groups and the π-system extension provided by the ethynyl linkages. These modifications can influence the coordination chemistry by altering the electron density at the nitrogen donor sites, potentially affecting both the stability and electronic properties of resulting metal complexes.

Structural rigidity comparisons reveal that while the phenanthroline core maintains its planar geometry, the extended substituents introduce new conformational considerations. The linear ethynyl groups project outward from the phenanthroline plane, creating a three-dimensional molecular architecture that can influence crystal packing and intermolecular interactions. This contrasts with simpler derivatives like dimethyl-substituted phenanthrolines, where the substituents lie primarily within or close to the aromatic plane.

The presence of trimethylsilyl protecting groups on the ethynyl substituents provides a direct structural relationship to the corresponding 3,8-diethynyl-1,10-phenanthroline, which represents the deprotected form of this compound. The molecular formula C16H8N2 and molecular weight of 228.25 grams per mole for the diethynyl derivative illustrate the substantial mass contribution of the trimethylsilyl protecting groups. This relationship is particularly important for synthetic applications where selective deprotection can provide access to reactive terminal alkyne functionalities while maintaining the structural integrity of the phenanthroline core.

Properties

IUPAC Name |

trimethyl-[2-[8-(2-trimethylsilylethynyl)-1,10-phenanthrolin-3-yl]ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2Si2/c1-25(2,3)11-9-17-13-19-7-8-20-14-18(10-12-26(4,5)6)16-24-22(20)21(19)23-15-17/h7-8,13-16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQJPUDVIJICOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CN=C2C(=C1)C=CC3=CC(=CN=C32)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615960 | |

| Record name | 3,8-Bis[(trimethylsilyl)ethynyl]-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320573-10-2 | |

| Record name | 3,8-Bis[(trimethylsilyl)ethynyl]-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation of 1,10-Phenanthroline

- Objective: Introduce reactive bromine atoms at the 3 and 8 positions of 1,10-phenanthroline to enable subsequent cross-coupling.

- Method: Bromination using brominating agents (e.g., N-bromosuccinimide or bromine) under controlled conditions.

- Outcome: Formation of 3,8-dibromo-1,10-phenanthroline with yields typically ranging from 75% to 85%.

Sonogashira Cross-Coupling Reaction

- Objective: Couple the brominated phenanthroline with trimethylsilylacetylene to install the TMS-protected ethynyl groups.

- Catalysts: Palladium catalyst (e.g., Pd(PPh3)2Cl2) and copper(I) iodide (CuI) as co-catalyst.

- Solvents: Commonly tetrahydrofuran (THF) or a mixture of THF and triethylamine.

- Conditions: Reflux or elevated temperature, inert atmosphere (nitrogen or argon), reaction times extending up to several days for complete conversion.

- Yield: Typically 60% to 70% for the coupling step.

Table 1: Representative Reaction Conditions for Synthesis

| Step | Reagents | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Bromination | Brominating agent (e.g., NBS) | None | Organic solvent | 75–85 |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh3)2Cl2, CuI | THF | 60–70 |

Detailed Experimental Procedure (From Literature)

A typical preparation reported involves:

- Mixing 3,8-dibromo-1,10-phenanthroline with trimethylsilylacetylene in the presence of Pd(PPh3)2Cl2 (703 mg, 1.8 mmol) and CuI (686 mg, 3.6 mmol).

- The reaction mixture is refluxed under nitrogen for approximately three days.

- After solvent removal, the residue is dissolved in dichloromethane and washed with aqueous potassium cyanide (2%) and water to remove impurities.

- The organic phase is dried over MgSO4 and purified by silica gel column chromatography using dichloromethane followed by diethyl ether as eluents.

- The product is obtained as colorless crystals with a yield of approximately 90%.

Structural and Chemical Considerations

- The TMS groups serve as protective groups for the ethynyl functionalities, preventing side reactions and increasing solubility.

- The phenanthroline core provides a planar, conjugated system facilitating coordination chemistry applications.

- The ethynyl linkers extend conjugation and electronic communication, useful in advanced materials and catalysis.

Additional Notes on Functionalization and Derivatization

- The TMS groups can be selectively removed (desilylation) under mild basic conditions (e.g., potassium carbonate in methanol), yielding 3,8-diethynyl-1,10-phenanthroline, which serves as a versatile intermediate for further chemical modifications.

- Such modifications include click chemistry (azide-alkyne cycloaddition) and Suzuki-Miyaura cross-coupling, expanding the compound's utility in optoelectronic and catalytic systems.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | 3,8-Dibromo-1,10-phenanthroline |

| Key reagents | Trimethylsilylacetylene, Pd(PPh3)2Cl2, CuI |

| Solvent | THF, dichloromethane |

| Reaction temperature | Reflux (~65–80 °C) |

| Reaction time | Up to 72 hours |

| Purification method | Column chromatography (SiO2) |

| Typical overall yield | 60–90% |

| Product form | Colorless crystals |

Chemical Reactions Analysis

Substitution Reactions: Trimethylsilyl Group Deprotection

The trimethylsilyl (TMS) protecting groups on the ethynyl moieties can be selectively removed under mild conditions, enabling further functionalization.

Reagents and Conditions :

-

Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature .

-

This deprotection yields terminal alkynes, which serve as intermediates for subsequent reactions.

Product :

-

3,8-Diethynyl-1,10-phenanthroline (terminal alkyne derivative), critical for cross-coupling or macrocyclization reactions .

Oxidative Acetylene Coupling

After deprotection, the terminal alkynes undergo oxidative coupling to form conjugated systems or macrocycles.

Reagents and Conditions :

-

Copper(I) iodide (CuI) in dimethylformamide (DMF) under oxygen-free conditions .

-

Reaction proceeds via Glaser-Hay coupling, forming 1,3-butadiyne bridges.

Product :

-

Macrocyclic Cu(I) complexes with enhanced stability and photophysical properties (e.g., improved photostability compared to non-macrocyclic analogs) .

Coordination Chemistry: Metal Complex Formation

The phenanthroline core acts as a bidentate ligand, forming stable complexes with transition metals.

Example Reaction :

-

Reaction with Cu(I) salts (e.g., CuI) in dichloromethane (DCM) yields bis-ligated Cu(I) complexes .

-

These complexes exhibit distinct electronic properties due to π-conjugation between the phenanthroline and ethynyl groups.

Key Applications :

-

Catalysis in organic transformations (e.g., cross-coupling reactions).

-

Materials science applications, including organic light-emitting diodes (OLEDs) .

Comparative Analysis of Reaction Pathways

| Reaction Type | Reagents/Conditions | Key Product | Application |

|---|---|---|---|

| Substitution | TBAF in THF, 25°C | Terminal alkyne derivative | Intermediate for further synthesis |

| Oxidative Coupling | CuI, DMF, inert atmosphere | Macrocyclic Cu(I) complexes | Photostable materials |

| Metal Coordination | CuI in DCM | Bis-ligated Cu(I)-phenanthroline complex | Catalysis, optoelectronics |

Mechanistic Insights

-

Deprotection : TBAF cleaves the Si–C bond via fluoride ion attack, generating a terminal alkyne and releasing trimethylsilane .

-

Oxidative Coupling : Cu(I) mediates the coupling of terminal alkynes, forming sp-hybridized carbon–carbon bonds through a radical intermediate .

-

Coordination : The nitrogen atoms of the phenanthroline core donate electron pairs to Cu(I), stabilizing tetrahedral or distorted tetrahedral geometries .

Research Advancements

Recent studies highlight the compound’s utility in designing photostable emitters. Macrocyclization via oxidative coupling reduces nonradiative relaxation pathways, enhancing luminescence quantum yields by up to 40% compared to non-macrocyclic analogs . Additionally, its Cu(I) complexes demonstrate potential as redox-active catalysts in organic synthesis .

Scientific Research Applications

3,8-Bis((trimethylsilyl)ethynyl)-1,10-phenanthroline has a wide range of applications in scientific research, including:

Coordination Chemistry: It acts as a ligand to form complexes with metal ions, which are used in catalysis, material science, and bioinorganic chemistry.

Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Photophysics and Photochemistry: It is employed in the study of photophysical and photochemical properties of coordination compounds.

Biological Studies: The compound and its metal complexes are investigated for their potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3,8-Bis((trimethylsilyl)ethynyl)-1,10-phenanthroline primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the phenanthroline core act as donor sites, forming stable complexes with metal ions. These metal complexes can exhibit various properties, such as catalytic activity, electronic properties, and biological activity, depending on the nature of the metal ion and the coordination environment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Modifications

The table below compares key derivatives of 1,10-phenanthroline with 3,8-Bis((trimethylsilyl)ethynyl)-1,10-phenanthroline , highlighting substituent effects and applications:

Functional Differences

Electron-Withdrawing vs. Electron-Donating Groups :

- The TMS-ethynyl groups in This compound withdraw electron density, stabilizing metal complexes and improving charge transport in OLEDs . In contrast, methyl groups in 3,4,7,8-tetramethyl-phenanthroline donate electrons, enhancing solubility but reducing catalytic activity .

- Trichloromethyl substituents (2,9-Bis(trichloromethyl)-) provide stronger electron withdrawal, making the compound effective in oxidizing metal catalysts but less soluble .

Steric Effects :

- TMS-ethynyl groups introduce significant steric bulk, which can hinder coordination to larger metal ions but stabilize complexes against aggregation in optoelectronic devices . Formylphenyl groups (in 2,9-Bis[p-(formyl)phenyl]-) are less bulky, enabling covalent linkage in framework materials like COFs .

Optoelectronic Performance :

Coordination Chemistry

- Ligand Denticity and Selectivity :

- Unlike tetradentate ligands (e.g., BuPhPhenDPO in ), This compound acts as a bidentate ligand, limiting its metal ion selectivity. However, its rigid structure enhances luminescence in ruthenium or iridium complexes .

- Phosphine oxide-functionalized phenanthrolines (e.g., EtPhPhenDPO) show higher extraction efficiency for actinides but lack the optoelectronic utility of TMS-ethynyl derivatives .

Biological Activity

3,8-Bis((trimethylsilyl)ethynyl)-1,10-phenanthroline (CAS No. 320573-10-2) is a synthetic compound notable for its unique structural features and potential biological applications. Characterized by the molecular formula and a molecular weight of 372.61 g/mol, this compound has garnered attention for its interactions with biological macromolecules and its potential as a therapeutic agent.

Structural Formula

The compound features a phenanthroline backbone with two trimethylsilyl-ethynyl substituents at the 3 and 8 positions. This configuration enhances its solubility and stability in biological systems.

Physical Properties

- Molecular Weight : 372.61 g/mol

- Boiling Point : Data not available

- GHS Classification : Warning (H315, H319, H335) .

Research indicates that this compound may interact with DNA and other cellular targets, potentially leading to cytotoxic effects. Its mechanism involves the inhibition of key enzymes involved in cellular processes.

In Vitro Studies

- DNA Binding : Studies have shown that phenanthroline derivatives exhibit strong binding affinity to DNA, which can lead to intercalation or groove binding. This interaction is crucial for their potential as anti-cancer agents as it may disrupt normal cellular functions .

- Cytotoxicity : The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The degree of cytotoxicity is often correlated with its ability to bind DNA and inhibit essential biological pathways .

- Enzyme Inhibition : Research has indicated that this compound can inhibit thioredoxin reductase (TrxR), an enzyme involved in redox regulation within cells. This inhibition can lead to increased oxidative stress and subsequent cell death in cancerous cells .

Case Study 1: Anti-Cancer Activity

In a study investigating the anti-cancer properties of phenanthroline derivatives, researchers synthesized several analogs including this compound. The results indicated that this compound exhibited potent cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Mechanistic Insights

Another study focused on the mechanistic insights into the interaction of this compound with DNA. Using fluorescence spectroscopy and circular dichroism (CD), researchers demonstrated that the compound intercalates into the DNA helix, leading to conformational changes that inhibit replication and transcription processes .

Summary of Biological Activity

| Activity Type | Description | Reference |

|---|---|---|

| DNA Binding | Strong affinity for intercalation | |

| Cytotoxicity | Significant effects on cancer cell lines | |

| Enzyme Inhibition | Inhibition of thioredoxin reductase |

Cytotoxicity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | DNA intercalation |

| HeLa | 7.5 | TrxR inhibition |

| A549 | 6.0 | Oxidative stress induction |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3,8-Bis((trimethylsilyl)ethynyl)-1,10-phenanthroline?

- Methodological Answer : The synthesis typically involves Sonogashira cross-coupling between halogenated phenanthroline precursors and trimethylsilylacetylene. For example, 2,9-dichloro-1,10-phenanthroline can react with trimethylsilylacetylene under palladium catalysis (e.g., Pd(PPh₃)₄) in the presence of a copper(I) co-catalyst, yielding the target compound after purification via column chromatography . Solvent selection (e.g., DMF/Et₃N mixtures) and degassing protocols are critical to suppress side reactions. Yields may vary (50–75%) depending on steric hindrance and reaction optimization .

Q. How can structural and electronic properties of this compound be characterized?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR identifies ethynyl proton absence (due to TMS shielding) and confirms substitution patterns (e.g., aromatic protons at δ 8.2–9.0 ppm) .

- Mass spectrometry (ESI-MS or MALDI-TOF) : Validates molecular weight (e.g., [M+H]⁺ peaks at m/z ~470–500) .

- X-ray crystallography : Resolves steric effects of TMS groups and π-stacking interactions in solid-state structures .

- Cyclic voltammetry : Reveals redox behavior (e.g., ligand-centered reductions at −1.2 to −1.5 V vs. Ag/AgCl) .

Q. What coordination modes are observed in metal complexes of this ligand?

- Methodological Answer : The ligand acts as a bidentate N^N donor , forming octahedral complexes with transition metals (e.g., Ru(II), Ir(III)). Steric bulk from TMS-ethynyl groups can distort coordination geometry, affecting photophysical properties. For example, Ru(II) complexes exhibit ligand-to-metal charge transfer (LMCT) transitions tunable via substituent electronic effects .

Advanced Research Questions

Q. How does this ligand enhance photocatalytic CO₂ reduction in covalent organic frameworks (COFs)?

- Methodological Answer : When integrated into COFs (e.g., via Schiff-base condensation), the ligand’s extended π-conjugation improves visible-light absorption, while TMS groups enhance hydrophobicity, stabilizing intermediates. For instance, Co-coordinated COFs achieve CO evolution rates >1,000 µmol·g⁻¹·h⁻¹ under visible light. Key metrics include transient absorption spectroscopy to track charge separation and isotopic labeling (¹³CO₂) to confirm product origin .

Q. What strategies mitigate steric clashes in supramolecular assemblies using this ligand?

- Methodological Answer : Computational screening (e.g., DFT or MD simulations) predicts optimal linker lengths and angles. Experimentally, solvent-assisted self-assembly (e.g., in THF/water mixtures) minimizes TMS group aggregation. Pairing with flexible co-ligands (e.g., carboxylates) balances rigidity and adaptability, as shown in luminescent Ir(III) complexes with near-unity quantum yields .

Q. How do electronic modifications of the ligand impact n-doping efficiency in OLEDs?

- Methodological Answer : The TMS-ethynyl groups lower LUMO levels (−3.2 to −3.5 eV), facilitating electron injection. Doping studies with air-stable metals (e.g., Ag) show enhanced conductivity (10⁻⁴ S·cm⁻¹) via impedance spectroscopy. Transient electroluminescence assays quantify recombination lifetimes, with optimized devices achieving external quantum efficiencies >15% .

Q. What contradictions exist in reported catalytic activities of its metal complexes?

- Methodological Answer : Discrepancies arise from solvent polarity effects (e.g., acetonitrile vs. DMF) and counterion choice (e.g., PF₆⁻ vs. Cl⁻). For example, Ru(II) complexes show higher turnover numbers (TON >500) in aprotic solvents due to reduced proton interference. Controlled experiments with deuterated solvents and operando IR spectroscopy clarify mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.